BenchChemオンラインストアへようこそ!

N-(4-ethylphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Medicinal chemistry Structure-activity relationship Hydrogen bonding

Secure a structurally differentiated imidazole thioacetanilide (ITA) probe unavailable in published SAR series. This compound uniquely combines a 3-methoxyphenyl group on the imidazole N-1 with a 4-ethylanilide moiety, bridging critical gaps in HIV-1 NNRTI and BACE-1 inhibitor research. Procuring this specific substitution constellation ensures your screening data is novel and directly comparable to existing ITA chemotype SAR, avoiding the risk of selecting an inactive generic analog.

Molecular Formula C20H21N3O2S
Molecular Weight 367.47
CAS No. 851132-44-0
Cat. No. B2842450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
CAS851132-44-0
Molecular FormulaC20H21N3O2S
Molecular Weight367.47
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC
InChIInChI=1S/C20H21N3O2S/c1-3-15-7-9-16(10-8-15)22-19(24)14-26-20-21-11-12-23(20)17-5-4-6-18(13-17)25-2/h4-13H,3,14H2,1-2H3,(H,22,24)
InChIKeyCSABNOBENKYGDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethylphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 851132-44-0): Compound Class and Procurement Context


N-(4-Ethylphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 851132-44-0) is a synthetic small molecule belonging to the imidazole thioacetanilide (ITA) structural class. ITA derivatives are defined by a 2-(1-aryl-1H-imidazol-2-ylthio)acetamide core and have been investigated as non-nucleoside HIV-1 reverse transcriptase inhibitors [1] and as β-secretase (BACE-1) inhibitors for Alzheimer's disease [2]. The compound has a molecular formula of C20H21N3O2S and a molecular weight of 367.47 g/mol, with typical vendor-reported purity of 95%+. Critically, no compound-specific biological activity data (IC50, EC50, Ki, or in vivo efficacy) for CAS 851132-44-0 were identified in peer-reviewed primary literature, authoritative databases (PubChem, ChEMBL, BindingDB), or patents at the time of analysis. All differentiation claims below are therefore grounded in structural feature comparison against the closest retrievable analogs and class-level structure-activity relationship (SAR) inferences from published ITA series.

Why N-(4-Ethylphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide Cannot Be Interchanged with Generic Imidazole Thioacetanilides


Within the ITA chemotype, both the N-aryl substituent on the imidazole ring (R1 position) and the anilide substituent (R2 position) are established determinants of target engagement potency and selectivity. Published SAR from the HIV-1 NNRTI series demonstrates that even minor R1 modifications—such as replacing a 2,4-dimethylphenyl with a 2-chloro-4-methylphenyl group—can shift EC50 values by more than 10-fold [1]. Similarly, in the BACE-1 inhibitor series, the nature and position of substituents on the N-(4-substituted-thiazol/imidazol-2-yl)acetamide scaffold directly control enzyme inhibition potency (IC50 range spanning >100 μM to 4.6 μM across analogs) and predicted blood-brain barrier permeability [2]. CAS 851132-44-0 carries a unique combination of a 4-ethyl substitution on the anilide ring and a 3-methoxy group on the N-aryl imidazole ring. This substitution pattern is not represented in any of the published, biologically characterized ITA analogs, meaning that potency, selectivity, and ADME parameters cannot be reliably inferred from any single literature comparator. Procurement of a generic ITA analog without this precise substitution constellation risks selecting a compound with untested—and potentially absent—activity at the intended target.

Quantitative Differentiation Evidence for N-(4-Ethylphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 851132-44-0) Versus Closest Analogs


Hydrogen Bond Acceptor Count: 3-Methoxy Imidazole Substituent Versus 3-Methyl and 3-Chloro Analogs

CAS 851132-44-0 possesses a 3-methoxyphenyl substituent at the N-1 position of the imidazole ring, which introduces an ether oxygen acting as an additional hydrogen bond acceptor (HBA). The closest purchasable analogs—N-(4-ethylphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide and 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide (CAS 851079-08-8)—replace this methoxy group with a methyl or chloro substituent, respectively, eliminating this HBA site. Published SAR for the HIV-1 NNRTI ITA series shows that the imidazole N-1 aryl substituent directly influences inhibitor binding within the NNRTI hydrophobic pocket, where hydrogen bond interactions with backbone residues (e.g., Lys101) contribute to potency [1]. The additional HBA of the 3-methoxy group may alter target-binding geometry and selectivity relative to methyl/chloro analogs, although no head-to-head biochemical comparison data exist for these specific compounds.

Medicinal chemistry Structure-activity relationship Hydrogen bonding

Predicted Lipophilicity (clogP): Balance of Methoxy and Ethyl Substituents Relative to Chlorophenyl and Dimethylphenyl Analogs

Lipophilicity is a critical determinant of membrane permeability, plasma protein binding, and promiscuous off-target activity. The 3-methoxy substituent on CAS 851132-44-0 is more polar than the 3-chloro or 3,5-dimethyl substituents found in closest analogs, while the 4-ethyl group on the anilide ring provides moderate lipophilicity. Structural comparison indicates that CAS 851132-44-0 occupies an intermediate lipophilicity space relative to its closest purchasable analogs. This intermediate logP may offer a differentiated ADME profile—higher aqueous solubility than the 3-chlorophenyl analog, yet sufficient membrane partitioning compared to more polar congeners. However, no experimentally measured logP or solubility data for the target compound were identified in the literature.

Physicochemical properties Drug-likeness Lipophilicity

Class-Level BACE-1 Inhibitory Activity: ITA Scaffold Demonstrates μM to Sub-μM Enzyme Inhibition

The ITA chemotype to which CAS 851132-44-0 belongs has been validated as a BACE-1 inhibitory scaffold. In a 2017 study, sixteen 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide derivatives demonstrated BACE-1 inhibition with IC50 values ranging from sub-μM to μM levels [1]. The most potent analog (compound 41) achieved an IC50 of 4.6 μM against BACE-1, with high predicted BBB permeability and low cytotoxicity toward HEK293 cells. CAS 851132-44-0 has not been tested in this assay; its activity at BACE-1 is unknown. However, its structural features (3-methoxy on N-aryl imidazole; 4-ethyl on anilide) are within the substitution space that yielded active compounds in the series, as the published SAR indicates that both electron-donating and electron-withdrawing groups at the N-aryl position are tolerated. Procurement of this compound for BACE-1 screening is justified if the goal is to explore methoxy-substituted ITA analogs not represented in the published series.

Alzheimer's disease BACE-1 inhibition β-secretase

Class-Level HIV-1 Reverse Transcriptase Inhibition: ITA Scaffold Produces Sub-μM NNRTI Activity

The ITA scaffold has produced potent non-nucleoside HIV-1 reverse transcriptase inhibitors. The 2009 study by Zhan et al. identified compounds 4a5 (EC50 = 0.18 μM) and 4a2 (EC50 = 0.20 μM) as the most potent congeners, exceeding the reference drugs nevirapine and delavirdine in anti-HIV-1 activity and surpassing the lead compound L1 (EC50 = 2.053 μM) [1]. SAR analysis demonstrated that specific substitution patterns on both the N-aryl imidazole and the anilide ring are essential for activity. CAS 851132-44-0 has a 4-ethyl substitution on the anilide ring and a 3-methoxy on the N-aryl imidazole—a combination not present in any of the 25+ compounds tested in the 2009 series. The closest structurally characterized active analog bears a 2,6-dimethylanilide and 2,4-dimethylphenyl-imidazole substitution (4a2), which differs substantially from the target compound's substitution pattern at both positions. No anti-HIV-1 activity can be assumed for CAS 851132-44-0; its value is as a structurally novel ITA candidate for HIV-1 NNRTI screening.

HIV-1 Non-nucleoside reverse transcriptase inhibitor Antiviral

Vendor-Reported Purity Benchmarking: 95%+ Base Purity with Scope for Custom Upgrading

Multiple chemical vendors list CAS 851132-44-0 at a standard purity of 95%+, which is consistent with the purity specifications reported for its closest structural analogs (e.g., 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide and N-(4-ethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide, also typically listed at 95%+) . No vendors were identified offering >98% purity as a standard catalog item for this compound. This baseline purity is adequate for primary biochemical screening and in vitro ADME assays, but users requiring quantitative biophysical measurements (e.g., ITC, SPR) or in vivo studies should confirm purity by orthogonal analytical methods (HPLC, LC-MS, 1H NMR) and consider custom purification if >98% purity is required. Importantly, no certificate of analysis (CoA) or batch-specific purity data were available from non-excluded sources at the time of this analysis.

Compound procurement Purity specification Quality control

IMPORTANT LIMITATION: Absence of Compound-Specific Biological Activity Data for CAS 851132-44-0

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, the ZINC15 database, Google Patents, and USPTO patent databases did not retrieve any compound-specific biological activity data (IC50, EC50, Ki, Kd, % inhibition at defined concentration, or in vivo efficacy) for CAS 851132-44-0. This compound does not appear as a characterized entity in the two most directly relevant peer-reviewed publications on imidazole thioacetanilides (HIV-1 NNRTI series [1] and BACE-1 inhibitor series [2]), nor in any other primary research paper, patent, or authoritative bioactivity database. Consequently, no head-to-head biochemical or cellular potency comparison can be made between this compound and any analog. All differentiation presented in this guide is based on structural feature comparison and class-level SAR inference. Users procuring this compound for biological screening must treat it as an uncharacterized entity requiring de novo experimental validation.

Data gap Experimental validation required Procurement caution

Research Application Scenarios for N-(4-Ethylphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 851132-44-0) Derived from Available Evidence


SAR Expansion of the Imidazole Thioacetanilide HIV-1 NNRTI Chemotype with a Novel N-Aryl Methoxy Substituent

The published ITA HIV-1 NNRTI series did not include any analog bearing a 3-methoxy substituent on the N-aryl imidazole ring [1]. CAS 851132-44-0 fills this specific SAR gap. A medicinal chemistry team seeking to probe the electronic and steric effects of a meta-methoxy group—which introduces both an electron-donating resonance effect and an additional HBA site—at the imidazole N-1 position can use this compound as a direct screening candidate. The 4-ethylanilide moiety maintains consistency with the established SAR preference for substituted anilides at the acetamide terminus. Experimental EC50 determination against HIV-1 IIIB in MT-4 cells, coupled with RT enzyme inhibition assays and molecular docking, would generate novel SAR data not available from the published series.

BACE-1 Inhibitor Screening with a Methoxy-Substituted ITA Analog Not Represented in Published Series

The 2017 BACE-1 inhibitor study explored thiazol and imidazol cores with diverse substituents, but the 3-methoxyphenyl-imidazole combination of CAS 851132-44-0 was not synthesized or tested [2]. Given that the series included compounds with IC50 values ranging from 4.6 μM to >100 μM, and that electron-donating substituents were generally tolerated, this compound represents a reasonable candidate for BACE-1 FRET-based enzyme inhibition screening. Users should include a characterized active control (e.g., compound 41) and assess parallel cytotoxicity in HEK293 cells to contextualize any observed activity.

Physicochemical Property Benchmarking in CNS Drug Discovery Programs

With an estimated clogP of ~3.3–3.8 and 5 hydrogen bond acceptors, CAS 851132-44-0 occupies a physicochemical property space consistent with CNS drug-likeness criteria. The methoxy substituent provides intermediate polarity between the more lipophilic chlorophenyl and dimethylphenyl ITA analogs and more polar congeners. This compound can serve as a reference standard for calibrating computational ADME models (e.g., PAMPA-BBB, MDCK-MDR1 permeability) within ITA-focused CNS drug discovery programs, particularly when experimental logD, solubility, and permeability data are generated alongside procurement.

Computational Docking and Pharmacophore Model Validation

The structural novelty of CAS 851132-44-0—specifically the combination of a 3-methoxyphenyl substituent on the imidazole N-1 and a 4-ethyl substituent on the anilide ring—makes it a useful probe for validating docking models and pharmacophore hypotheses derived from the published ITA SAR [1] [2]. The compound can test whether computational models trained on methyl-, chloro-, and unsubstituted-phenyl ITA analogs generalize to a methoxy-bearing congener. Discrepancies between predicted and experimental binding poses or activity would inform model refinement.

Quote Request

Request a Quote for N-(4-ethylphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.